[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine
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Overview
Description
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine is a complex organic compound with a unique structure that includes bromine, chlorine, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. This method is favored due to its efficiency and the relatively stable and environmentally benign nature of the reagents used .
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzenesulfonamides .
Scientific Research Applications
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-chloro-2-methylaniline: This compound shares a similar structure but lacks the sulfonamide group.
Chlorantraniliprole: This compound has a similar halogenated structure but is used primarily as an insecticide.
Uniqueness
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine is unique due to its combination of bromine, chlorine, and a pyridine ring, which imparts specific chemical and biological properties.
Properties
CAS No. |
1246821-26-0 |
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Molecular Formula |
C12H10BrClN2O2S |
Molecular Weight |
361.64g/mol |
IUPAC Name |
2-bromo-5-chloro-4-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H10BrClN2O2S/c1-8-5-10(13)12(6-11(8)14)19(17,18)16-9-3-2-4-15-7-9/h2-7,16H,1H3 |
InChI Key |
KKLCMUGYUSXIKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Br |
Origin of Product |
United States |
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